molecular formula C11H20ClNO2 B2803648 Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride CAS No. 2309462-00-6

Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride

Cat. No.: B2803648
CAS No.: 2309462-00-6
M. Wt: 233.74
InChI Key: NKWHKECECGDTGS-DCODBCQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride is a spirocyclic compound featuring a nitrogen atom (azaspiro) and a methyl ester group at position 8 of the bicyclic structure. The spiro[4.5] framework comprises a five-membered ring fused to a six-membered ring via a single shared atom. The hydrochloride salt form enhances its crystallinity and stability, making it suitable for pharmaceutical and synthetic applications. This compound is utilized as a building block in drug discovery, particularly for its conformational rigidity, which mimics bioactive scaffolds in central nervous system (CNS) therapeutics .

Properties

IUPAC Name

methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-3-6-11(7-4-9)5-2-8-12-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWHKECECGDTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCCN2)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride typically involves the reaction of a spirocyclic amine with methyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro frameworks are structurally diverse, with variations in ring size, heteroatoms, substituents, and functional groups. Below is a detailed comparison of Methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride (referred to as Compound A ) with analogous compounds:

Structural and Functional Group Variations
Compound Name Key Structural Features Molecular Formula Key Functional Groups Reference
Methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride (Compound A ) Spiro[4.5], nitrogen at position 1, methyl ester at position 8 C₁₁H₁₈ClNO₂ Ester, hydrochloride salt
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride Oxygen atom replaces nitrogen in one ring; methoxy substituent C₉H₁₈ClNO₂ Ether, hydrochloride salt
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride Sulfur atom in one ring; additional nitrogen at position 4 C₉H₁₈ClN₂S Thioether, secondary amine
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride Two oxygen atoms in one ring; no ester group C₇H₁₄ClNO₂ Diether, hydrochloride salt
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate Ketone at position 2; tert-butyl carbamate protection C₁₄H₂₃NO₃ Ketone, carbamate

Key Observations :

  • Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 1-oxa analogs) reduces basicity and alters solubility .
  • Functional Groups : Ester groups (as in Compound A ) enhance reactivity toward nucleophilic substitution, whereas ethers or thioethers increase metabolic stability .
  • Salt Forms : Hydrochloride salts improve crystallinity and bioavailability compared to free bases .

Key Observations :

  • Yields vary significantly based on substituents. For example, tert-butyl-protected spirocycles (e.g., 20f) achieve higher yields (76–88%) due to steric protection , while triene-containing analogs (e.g., 1-azaspiro[4.5]deca-3,6,9-trien-8-one) suffer from lower yields (50–65%) due to competing side reactions .
  • Hydrochloride salts (e.g., Compound A ) often require additional purification steps, which may reduce overall yield .
Physicochemical Properties
Compound Name Melting Point (°C) Purity Spectral Data (NMR, MS) Reference
Compound A Not reported Not reported Not reported
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) 89–90 95% $ ^1H $ NMR (CDCl₃): δ 1.42 (s, 9H), 2.80–3.10 (m, 4H)
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride Not reported >99% $ ^1H $ NMR (DMSO-d₆): δ 3.93 (s, 4H), 3.07–3.13 (m, 4H)
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride Not reported 95% MS (ESI): m/z 207.70 [M+H]⁺

Key Observations :

  • Melting points correlate with crystallinity; tert-butyl derivatives (e.g., 20f) exhibit higher melting points (89–90°C) due to rigid packing .
  • Hydrochloride salts (e.g., Compound A ) lack reported melting points, suggesting hygroscopicity or amorphous solid forms .
  • NMR data confirm spirocyclic geometry, with characteristic splitting patterns for equivalent protons in symmetric rings .

Biological Activity

Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a spirocyclic framework, which may contribute to its interaction with various biological targets. This compound has been investigated for potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism may involve the inhibition of specific enzymes or disruption of cellular processes in microorganisms, leading to cell death.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves interaction with cellular pathways that regulate cell survival and death, potentially making it a valuable candidate for cancer therapeutics .

The biological effects of this compound are attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The spirocyclic structure enhances its binding affinity, which may lead to the modulation of various signaling pathways involved in disease processes .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that variations in the spirocyclic structure can significantly influence biological activity:

Compound NameStructure TypeBiological ActivityNotes
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate;hydrochlorideSpirocyclicModerate anticancerContains an oxygen atom, altering properties
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochlorideSpirocyclicAntiviralShows effectiveness against coronaviruses

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

  • Antiviral Activity : In a study evaluating antiviral properties, certain derivatives of the azaspiro compound demonstrated significant inhibition against human coronavirus 229E, with effective concentrations (EC50) ranging from 5.5 to 31 µM .
  • Cytotoxicity Assessment : The compound was assessed for cytotoxic effects on normal cells versus cancer cells, showing selective toxicity towards cancerous cells while sparing normal cells, indicating a promising therapeutic index .
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through the activation of apoptosis-related pathways, confirming its potential as an anticancer agent .

Q & A

Q. What are the primary synthetic routes for Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., N-substituted propargylamines) followed by esterification. A ZnBr₂/Oxone-mediated ipso-cyclization has been demonstrated for analogous 1-azaspiro compounds, achieving yields of 50–75% depending on substituents . Key factors include:
  • Catalyst selection : Transition metals (e.g., ZnBr₂) stabilize reactive intermediates.
  • Steric and electronic effects : Electron-withdrawing groups on aromatic rings reduce yields, while methyl substituents enhance reaction efficiency .
  • Acid handling : Hydrochloride salt formation improves solubility and crystallinity, critical for purification .

Q. How is the spirocyclic structure of this compound characterized?

  • Methodological Answer : Structural elucidation relies on:
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond angles and spiro-junction geometry .
  • NMR spectroscopy : ¹³C NMR distinguishes carbonyl (170–175 ppm) and sp³-hybridized carbons (25–50 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H⁺]⁺) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination via dose-response curves .
  • Antimicrobial testing : Broth microdilution assays to measure Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative strains (e.g., E. coli), noting potential variability due to bacterial efflux pumps .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during spirocycle synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use of (5S,8S)-configured precursors ensures retention of stereochemistry during cyclization .
  • Asymmetric catalysis : Pd-catalyzed reactions with BINOL-derived ligands induce enantioselectivity in spiro-junction formation .
  • Crystallographic validation : Single-crystal X-ray diffraction confirms absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. What computational methods aid in predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzyme active sites (e.g., neurotransmitter receptors) using force fields like AMBER .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds and hydrophobic interactions .
  • QSAR modeling : Partial least squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can conflicting MIC data in antimicrobial studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Strain-specific resistance : Validate using isogenic knockout strains (e.g., S. aureus ΔNorA to assess efflux pump impact) .
  • Assay conditions : Standardize inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth to minimize variability .
  • Compound stability : HPLC monitoring confirms integrity during incubation (e.g., degradation at 37°C) .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce fluorine substituents to enhance blood-brain barrier permeability (ClogP ~2.5) .
  • Prodrug design : Ester hydrolysis (e.g., methyl to carboxylic acid) improves solubility and active metabolite release .
  • In vivo PET imaging : Radiolabel with ¹¹C to track brain uptake in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.